molecular formula C17H19N3O3 B1454129 1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid CAS No. 1170905-29-9

1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid

Cat. No. B1454129
CAS RN: 1170905-29-9
M. Wt: 313.35 g/mol
InChI Key: KWNDEEKVHQIWPZ-UHFFFAOYSA-N
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Description

The compound “1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid” is a complex organic molecule that contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The molecule also contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other organic compounds . The methoxyphenyl group attached to the pyrimidine ring could potentially contribute to the compound’s biological activity .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine ring fused to a piperidine ring, with a methoxyphenyl group attached to the pyrimidine ring . This structure could potentially allow for a wide range of conformations, which could influence the compound’s biological activity .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, depending on the specific substituents present on the ring . For instance, pyrimidine derivatives with certain substituents have been shown to exhibit excellent inhibition of certain enzymes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of a methoxy group could potentially increase the compound’s lipophilicity, which could influence its pharmacokinetic properties .

Scientific Research Applications

Proteomics Research

1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound can be used as a building block in the synthesis of more complex molecules that interact with proteins, aiding in the identification and understanding of protein function and interaction within the cellular context .

Cancer Therapeutics

The structural similarity of this compound to other pyrimidine derivatives suggests potential applications in cancer research. Pyrimidine analogs are known to inhibit kinases, which are enzymes that play a crucial role in cell signaling. Inhibiting specific kinases can disrupt cancer cell proliferation and survival, making this compound a candidate for developing new anticancer drugs .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and biological activity. For instance, certain pyrimidine derivatives have been shown to exhibit antimicrobial activity, which could potentially lead to the development of resistance if used imprudently .

properties

IUPAC Name

1-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-23-14-6-2-4-12(8-14)15-9-16(19-11-18-15)20-7-3-5-13(10-20)17(21)22/h2,4,6,8-9,11,13H,3,5,7,10H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNDEEKVHQIWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC=N2)N3CCCC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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